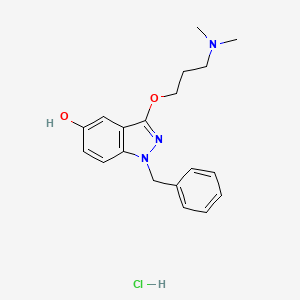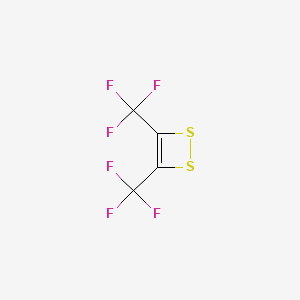
Hydroxychloroquine N-Oxide Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxychloroquine N-Oxide Dihydrochloride is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug. This compound is of interest due to its potential enhanced pharmacological properties and its role in various chemical and biological research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine N-Oxide Dihydrochloride typically involves the oxidation of hydroxychloroquine. The process can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions.
化学反应分析
Types of Reactions
Hydroxychloroquine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to hydroxychloroquine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroxychloroquine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Hydroxychloroquine N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its potential antiviral and anti-inflammatory properties.
Medicine: Explored for its enhanced pharmacological effects compared to hydroxychloroquine.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of Hydroxychloroquine N-Oxide Dihydrochloride involves its interaction with cellular components. It is believed to modulate the immune response by inhibiting the activation of Toll-like receptors, which play a crucial role in the innate immune system. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
相似化合物的比较
Similar Compounds
Hydroxychloroquine: The parent compound, widely used for its antimalarial and anti-rheumatic properties.
Chloroquine: Another antimalarial drug with similar structure and function.
Quinacrine: An older antimalarial drug with distinct pharmacological properties.
Uniqueness
Hydroxychloroquine N-Oxide Dihydrochloride is unique due to its N-oxide group, which imparts different chemical reactivity and potentially enhanced pharmacological effects. This modification can lead to improved efficacy and reduced side effects compared to its parent compound, hydroxychloroquine.
属性
分子式 |
C18H28Cl3N3O2 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC 名称 |
4-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-(2-hydroxyethyl)pentan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C18H26ClN3O2.2ClH/c1-3-22(24,11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;;/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*1H |
InChI 键 |
ONHDVTLOHIYORH-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)(CCO)[O-].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


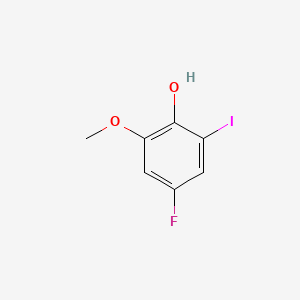
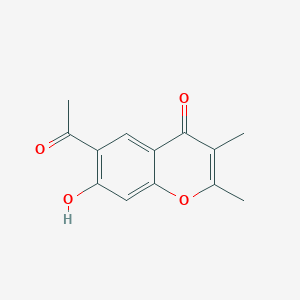
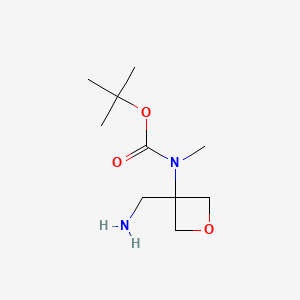
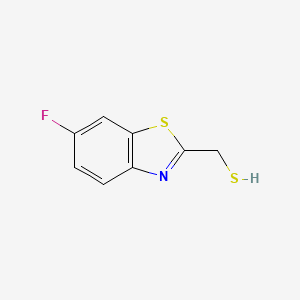
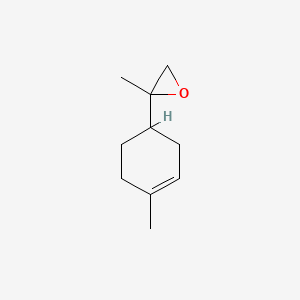
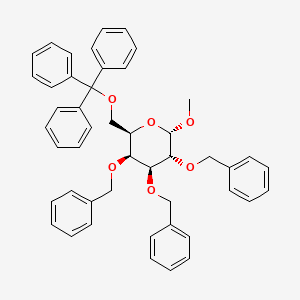
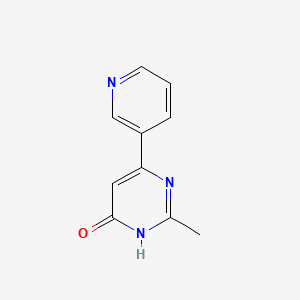
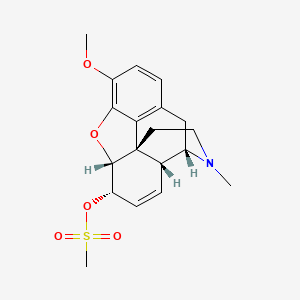
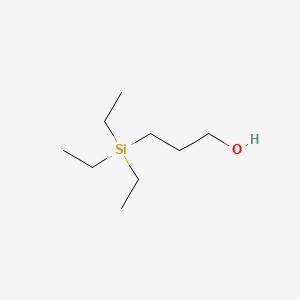
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol](/img/structure/B13424074.png)
